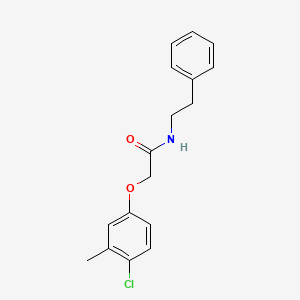

![molecular formula C19H19BrN2O2S B5579128 N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the condensation of hydrazide with various aldehydes or ketones. For instance, the synthesis of N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides showcases a method that could be analogous to synthesizing the compound of interest. These compounds are synthesized through a reaction involving the respective benzaldehyde and thiophen-3-yl acetohydrazide, highlighting the versatility of hydrazide derivatives in chemical synthesis (Quoc et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals significant insights into their conformation and bonding. For example, the crystal and molecular structures of two related N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides were determined, showcasing E configurations about the C=N bond and providing details on the orientation and interactions between molecular components. This structural information is crucial for understanding the compound's reactivity and properties (Quoc et al., 2019).

Chemical Reactions and Properties

The reactivity of hydrazide derivatives often includes their ability to form complexes with metals or undergo nucleophilic addition reactions. Although specific reactions of N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide are not detailed in the literature, related studies indicate these compounds could engage in similar chemical behaviors, potentially leading to a wide range of derivatives with varied applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are often reported for synthesized compounds. While specific data for N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide is not available, related compounds' analyses provide insights into how such properties might be determined and what factors influence them. For instance, the crystalline structure can significantly affect the solubility and melting point, which in turn impacts the compound's application potential (Quoc et al., 2019).

Aplicaciones Científicas De Investigación

Anticancer Activity

N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide and its derivatives have shown significant potential in anticancer research. For example, studies have synthesized various derivatives to evaluate their anticancer activity. These compounds have been tested for cytotoxic activity against various cancer cell lines, including those from lung, breast, colorectal, and brain cancers. The inhibitory effects on DNA synthesis and cell death pathways in cancer cells were also investigated (Osmaniye et al., 2018).

Antimicrobial and Antifungal Properties

Several studies have focused on the antimicrobial and antifungal properties of N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide derivatives. These compounds have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations for antibacterial activity against pathogens like E. coli, S. aureus, and P. aeruginosa, as well as antifungal activity against strains like C. albicans, have been reported (Grozav et al., 2017).

DNA Interaction and Enzymatic Activities

The interaction of these compounds with DNA has been a subject of interest. Studies have demonstrated that certain derivatives can bind to DNA via intercalation, which is a key mechanism for their biological activities. These interactions have implications for their potential use in therapies targeting DNA or specific enzymes. Additionally, some derivatives have been shown to inhibit enzymes like alkaline phosphatase and have antioxidant properties, comparable to standard antioxidants like ascorbic acid (Sirajuddin et al., 2013).

Molecular Docking and Theoretical Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as enzymes. These studies provide insights into the potential mechanisms of action and the structural basis of their biological activities. Theoretical investigations have also been carried out to understand the antioxidant behavior of these compounds, showing that tautomerization can significantly influence their antioxidant activity (Ardjani & Mekelleche, 2017).

Propiedades

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2S/c1-2-10-24-18-8-6-15(7-9-18)12-21-22-19(23)14-25-13-16-4-3-5-17(20)11-16/h2-9,11-12H,1,10,13-14H2,(H,22,23)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERYHBLKVJMQLI-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)

![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)

![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)

![9-(3-phenoxypropyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579064.png)

![4-[(2-methylphenyl)thio]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5579077.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)